molecular formula C6H12N2O B3232196 (R)-3-Amino-1-methylpiperidin-2-one CAS No. 1335001-53-0

(R)-3-Amino-1-methylpiperidin-2-one

Cat. No.: B3232196
CAS No.: 1335001-53-0
M. Wt: 128.17
InChI Key: PSQIHNMCKXPRQQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-1-methylpiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s unique structure, featuring an amino group and a methyl group attached to the piperidine ring, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-1-methylpiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as D-mandelic acid and racemic 3-piperidine amide.

    Formation of Organic Salt: D-mandelic acid reacts with racemic 3-piperidine amide in an organic solvent to form the D-mandelic acid organic salt of ®-3-piperidine amide.

    pH Adjustment and Reaction with Pivaloyl Chloride: The pH of the product is adjusted to 10-11, and it reacts with pivaloyl chloride to form ®-N-valeryl-3-piperidine amide.

    Reaction with Sodium Hypochlorite: The ®-N-valeryl-3-piperidine amide undergoes a reaction in a sodium hypochlorite solution to produce ®-N-valeryl-3-amino piperidine.

    Final Conversion: The ®-N-valeryl-3-amino piperidine is then reacted in a mixed solution of hydrochloric acid and alcohol to yield ®-3-amino piperidine hydrochloride.

Industrial Production Methods

The industrial production of ®-3-Amino-1-methylpiperidin-2-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated pH control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-1-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-Amino-1-methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, including drugs for treating neurological disorders and diabetes.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino piperidine hydrochloride: A closely related compound with similar chemical properties and applications.

    (S)-3-Amino-1-methylpiperidin-2-one: The enantiomer of ®-3-Amino-1-methylpiperidin-2-one, with different stereochemistry and potentially different biological activity.

Uniqueness

®-3-Amino-1-methylpiperidin-2-one is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to serve as a versatile intermediate in the synthesis of various complex molecules sets it apart from other similar compounds .

Properties

IUPAC Name

(3R)-3-amino-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQIHNMCKXPRQQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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